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molecular formula C12H9ClFN3O2 B8772354 4-(4-Amino-2-fluorophenoxy)-3-chloropicolinamide

4-(4-Amino-2-fluorophenoxy)-3-chloropicolinamide

Cat. No. B8772354
M. Wt: 281.67 g/mol
InChI Key: ZVUCRWKAALPUNZ-UHFFFAOYSA-N
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Patent
US09326975B2

Procedure details

To a solution of 4-amino-2-fluorophenol (254 mg, 2.0 mmol) in DMF (5 mL) was added t-BuOK (359 mg, 3.2 mmol). The mixture was stirred at rt for 30 minutes. 3,4-dichloropicolinamide (420 mg, 2.2 mmol) was then added, and the mixture was microwaved at 120° C. for 2 hours. The mixture was cooled to rt, quenched with 25 mL of water. The resulted solution was extracted with EtOAc (30 mL×3) and the combined organic phases were washed with brine (30 mL×3), dried over Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (EtOAc/PE (v/v)=2/1) to give the title compound as a pale yellow solid (306 mg, 54.4%).
Quantity
254 mg
Type
reactant
Reaction Step One
Quantity
359 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step Two
Yield
54.4%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([F:9])[CH:3]=1.CC([O-])(C)C.[K+].[Cl:16][C:17]1[C:18]([C:24]([NH2:26])=[O:25])=[N:19][CH:20]=[CH:21][C:22]=1Cl>CN(C=O)C>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:22]2[CH:21]=[CH:20][N:19]=[C:18]([C:24]([NH2:26])=[O:25])[C:17]=2[Cl:16])=[C:4]([F:9])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
254 mg
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)F
Name
Quantity
359 mg
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
420 mg
Type
reactant
Smiles
ClC=1C(=NC=CC1Cl)C(=O)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was microwaved at 120° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
CUSTOM
Type
CUSTOM
Details
quenched with 25 mL of water
EXTRACTION
Type
EXTRACTION
Details
The resulted solution was extracted with EtOAc (30 mL×3)
WASH
Type
WASH
Details
the combined organic phases were washed with brine (30 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (EtOAc/PE (v/v)=2/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=CC(=C(OC2=C(C(=NC=C2)C(=O)N)Cl)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 306 mg
YIELD: PERCENTYIELD 54.4%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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